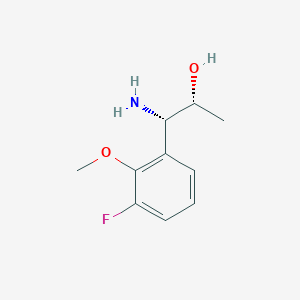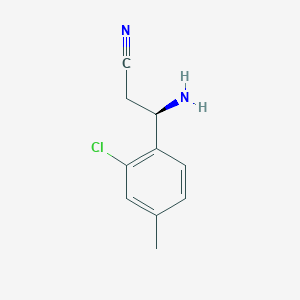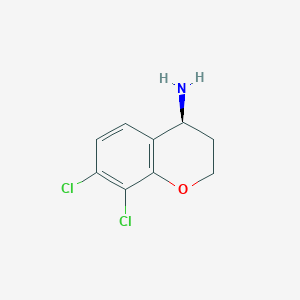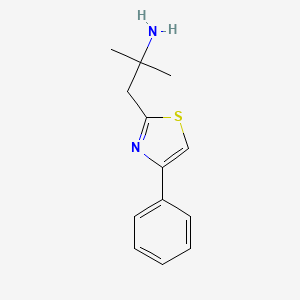
2-Methyl-1-(4-phenylthiazol-2-YL)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine is a chemical compound with the molecular formula C13H16N2S and a molecular weight of 232.35 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The phenyl group attached to the thiazole ring and the amine group at the propan-2-amine moiety contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-phenylthiazole-2-carbaldehyde with 2-methylpropan-2-amine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives .
Scientific Research Applications
2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. For example, compounds containing thiazole rings have been shown to bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its potential antibacterial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(4-methylthiazol-2-yl)propan-2-amine
- 2-Methyl-1-(4-ethylthiazol-2-yl)propan-2-amine
- 2-Methyl-1-(4-phenylthiazol-2-yl)butan-2-amine
Uniqueness
2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine is unique due to the presence of the phenyl group attached to the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N2S |
|---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
2-methyl-1-(4-phenyl-1,3-thiazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C13H16N2S/c1-13(2,14)8-12-15-11(9-16-12)10-6-4-3-5-7-10/h3-7,9H,8,14H2,1-2H3 |
InChI Key |
OYJBNDISJFDZIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NC(=CS1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



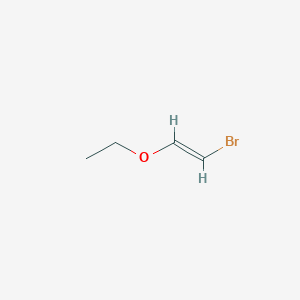
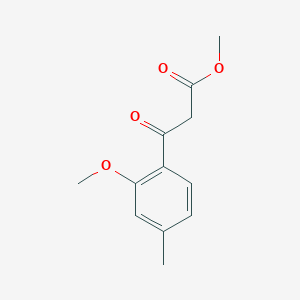
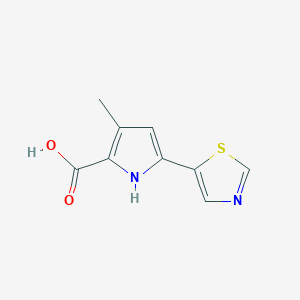
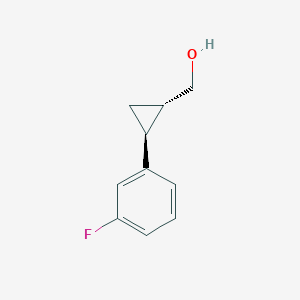

![((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B13034041.png)

![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13034049.png)

